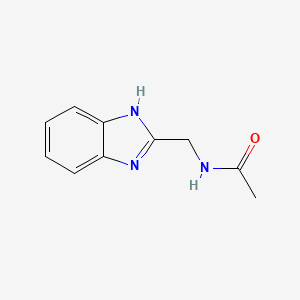

N-(1H-benzimidazol-2-ylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(14)11-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDFJIWDHLISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the N-(1H-benzimidazol-2-ylmethyl)acetamide Core

The construction of the fundamental this compound structure is typically achieved through multi-step synthetic pathways that allow for flexibility and the introduction of various substituents.

Condensation Reactions for Benzimidazole (B57391) Ring Formation

A cornerstone in the synthesis of benzimidazole derivatives is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. nih.gov The Phillips condensation reaction, a widely employed method, involves the reaction of o-phenylenediamines with carboxylic acids in the presence of an acid catalyst, such as hydrochloric acid, to yield 2-substituted benzimidazoles. mdpi.com This method is versatile and can be adapted for a range of substrates. For instance, the condensation of o-phenylenediamine with appropriate carboxylic acids can furnish a variety of 2-substituted benzimidazoles. nih.gov Microwave-assisted synthesis has emerged as a green and efficient alternative, often leading to higher yields and shorter reaction times. figshare.com

| Reactants | Catalyst/Conditions | Product | Reference |

| o-phenylenediamine, Carboxylic Acid | Acid (e.g., HCl) | 2-Substituted Benzimidazole | nih.govmdpi.com |

| o-phenylenediamine, Aldehyde | Acetic Acid, Microwave | 2-Aryl-1-(arylmethyl)-1H-benzimidazoles | researchgate.net |

| o-phenylenediamine, DMF | Butanoic Acid, Microwave | 1H-Benzimidazole derivatives | figshare.com |

Amidation Strategies for Acetamide (B32628) Linkage Formation

The formation of the acetamide linkage is a critical step in the synthesis of the target molecule. This is typically achieved through standard amidation reactions. One common strategy involves the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester. For instance, 2-aminobenzimidazole (B67599) can be acylated to form acetamide derivatives. nih.gov In a multi-step synthesis, an intermediate such as 2-(aminomethyl)-1H-benzimidazole can be reacted with acetic anhydride (B1165640) or acetyl chloride to form the desired this compound.

Another approach involves the use of amide coupling reagents, such as N,N'-carbonyldiimidazole, which facilitate the reaction between a carboxylic acid and an amine. google.com

| Amine Component | Acylating Agent/Coupling Reagent | Product | Reference |

| 2-Aminobenzimidazole derivatives | N/A | Acetamide derivatives of 2-aminobenzimidazole | nih.gov |

| Ethyl 3-(2-((4-carbamimidoyl phenylamino)methyl)- 1 -methyl-N-(pyridin-2-yl)- 1 H-benzo[d]imidazole-5-carboxamido) propanoate mesylate | n-hexanol, N,N'-carbonyldiimidazole | Amide compound | google.com |

Intermediate Compound Derivation and Coupling Reactions

A versatile and frequently employed route to this compound and its derivatives involves the synthesis of a key intermediate, 2-(chloromethyl)-1H-benzimidazole. mdpi.comresearchgate.netnih.gov This intermediate is typically prepared by treating (1H-benzimidazol-2-yl)methanol with a chlorinating agent like thionyl chloride. mdpi.com The resulting 2-(chloromethyl)-1H-benzimidazole is a reactive electrophile that can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines and amides, to introduce the acetamide moiety or other functional groups. researchgate.netresearchgate.net

| Intermediate | Reactant | Product | Reference |

| 2-(Chloromethyl)-1H-benzimidazole | Aromatic amines and heterocycles | 2-Aminomethylbenzimidazole derivatives | researchgate.netresearchgate.net |

| (1H-Benzimidazol-2-yl)methanol | Thionyl chloride | 2-(Chloromethyl)-1H-benzimidazole | mdpi.com |

| 2-(Chloromethyl)-1H-benzimidazole | Various nucleophiles | 35 benzimidazole derivatives | nih.gov |

Derivatization Strategies for the this compound Scaffold

To explore the chemical space around the this compound scaffold, various derivatization strategies are employed. These modifications are typically focused on the benzimidazole ring system and the acetamide moiety to modulate the compound's physicochemical and biological properties.

Substitutions on the Benzimidazole Ring System (N1, C5/C6 Positions)

The benzimidazole ring offers several positions for substitution, with the N1 and the C5/C6 positions being the most commonly modified.

N1-Substitution: The nitrogen atom at the 1-position of the benzimidazole ring can be readily alkylated or arylated. acs.org N-alkylation is often achieved by treating the N-H benzimidazole with an alkyl halide in the presence of a base. researchgate.net This modification can significantly impact the compound's lipophilicity and its interaction with biological targets. researchgate.net

C5/C6-Substitution: The C5 and C6 positions of the benzene (B151609) portion of the benzimidazole ring are amenable to electrophilic substitution reactions. However, direct substitution on the pre-formed benzimidazole ring can sometimes lead to mixtures of products. A more controlled approach involves using a substituted o-phenylenediamine as the starting material for the initial condensation reaction. This allows for the precise placement of substituents such as halogens, nitro groups, or alkyl groups on the benzene ring.

| Position | Reaction Type | Reagents | Result | Reference |

| N1 | N-Alkylation | Alkyl halide, Base | N-alkylated benzimidazole | acs.orgresearchgate.net |

| N1 | N-Alkylation | Ketonic Mannich bases | 1-(3-oxopropyl)benzimidazoles | researchgate.net |

| C5/C6 | Electrophilic Substitution | Substituted o-phenylenediamine | 5- or 6-substituted benzimidazole | N/A |

Modifications of the Acetamide Moiety (N-substitution, α-carbon modifications)

The acetamide portion of the molecule provides further opportunities for structural diversification.

N-Substitution: The nitrogen atom of the acetamide can be substituted with various groups. This is often accomplished by using a substituted amine in the amidation step or by further reaction of the secondary amide. These modifications can influence the hydrogen bonding capacity and steric profile of the molecule. nih.gov

α-Carbon Modifications: The methylene (B1212753) group (α-carbon) of the acetamide moiety is a site for introducing further functionality. For example, derivatives can be synthesized where this carbon is part of a larger chain or a ring system. One common strategy is to start with a modified carboxylic acid in the amidation step. For instance, reacting 2-(aminomethyl)-1H-benzimidazole with a substituted acetyl chloride (e.g., chloroacetyl chloride) can introduce a reactive handle at the α-position. This can then be further reacted with various nucleophiles to generate a library of derivatives. benthamscience.com For example, N-(1H-benzimidazol-2-yl)-2-chloroacetamide can react with substituted 2-mercapto heterocyclic rings to yield N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives. benthamscience.com

| Modification Site | Strategy | Example Reactants | Product | Reference |

| Acetamide N-atom | Use of substituted amine in amidation | N/A | N-substituted acetamide derivatives | nih.gov |

| Acetamide α-carbon | Reaction of α-haloacetamide intermediate | N-(1H-benzimidazol-2-yl)-2-chloroacetamide, 2-mercapto heterocyclic rings | N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | benthamscience.com |

| Acetamide α-carbon | Use of substituted carboxylic acid | 2-(aminomethyl)-1H-benzimidazole, Chloroacetyl chloride | N-(1H-benzimidazol-2-ylmethyl)-2-chloroacetamide | benthamscience.com |

Hybridization with Other Heterocyclic Systems (e.g., Thieno[2,3-d]pyrimidines, Thiadiazoles, Triazoles, Indoles, Furans)

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecular entity. This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, or a novel mechanism of action compared to the parent molecules. nih.gov The benzimidazole-acetamide framework serves as a versatile foundation for hybridization with various other heterocyclic systems.

Thieno[2,3-d]pyrimidines: The fusion of the benzimidazole moiety with the thieno[2,3-d]pyrimidine (B153573) system has been explored to generate novel compounds. For instance, derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and modified at the N-3 position with acetamide-containing substituents. This targeted modification has yielded compounds with significant antimicrobial activity.

Triazoles: The combination of benzimidazole and triazole rings is a well-established strategy in medicinal chemistry. nih.gov Hybrids incorporating these two scaffolds have been recognized as potent pharmacological agents. nih.gov The synthesis often involves linking a substituted benzimidazole to a 1,2,3-triazole or a 1,2,4-triazole (B32235) ring, sometimes through a flexible acetamide linker. nih.govmdpi.com This molecular architecture allows for interactions with various biological targets. For example, a series of new benzimidazole-1,2,3-triazole hybrid derivatives were synthesized via 'click' chemistry and demonstrated cytotoxic and apoptotic activities. nih.govfrontiersin.org

Thiadiazoles and Other Heterocycles: The principle of hybridization extends to other heterocyclic rings like thiazoles and thiadiazoles. researchgate.netnih.gov Research has demonstrated the synthesis of benzimidazole-thiazole hybrids, which have been evaluated for various biological activities. nih.gov While direct hybridization of the this compound core with indoles and furans is a chemically feasible extension of this strategy, specific examples in recent literature are less commonly detailed than for triazoles and thienopyrimidines.

| Hybrid System | Example Compound Structure/Class | Key Synthetic Approach | Reported Finding |

|---|---|---|---|

| Benzimidazole-Thieno[2,3-d]pyrimidine | Derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with N-3 acetamide substituents. | Targeted modification of the thieno[2,3-d]pyrimidin-4(3H)-one core. | Demonstrated notable antimicrobial activity. |

| Benzimidazole-Triazole | Benzimidazole linked to a 1,2,3-triazole ring, sometimes via an acetamide bridge. | Copper-catalyzed azide-alkyne cycloaddition ('click' chemistry). nih.gov | Recognized as pharmacologically important anti-proliferative agents. nih.gov |

| Benzimidazole-Thiazole | Benzimidazole-thiazole hybrid analogs. nih.gov | Multi-step synthesis involving condensation and cyclization reactions. nih.gov | Showed varied inhibitory potentials against enzymes like α-amylase and α-glucosidase. nih.gov |

Green Chemistry Approaches in the Synthesis of Benzimidazole-Acetamide Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Conventional methods for synthesizing benzimidazoles often involve prolonged heating, the use of harsh acidic catalysts, and environmentally harmful solvents. chemmethod.com In contrast, modern green approaches offer more sustainable and efficient alternatives for the synthesis of benzimidazole derivatives. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving product yields. eurekaselect.com The synthesis of benzimidazole derivatives under microwave conditions can reduce reaction times from hours to mere minutes. mdpi.comresearchgate.net This technique provides a fast, efficient, and environmentally mild route to a variety of benzimidazoles, often under solvent-free conditions which greatly reduces industrial waste. mdpi.commdpi.com

Use of Alternative Solvents and Catalysts:

Deep Eutectic Solvents (DES): DES are mixtures of compounds that form a eutectic with a melting point far lower than that of the individual components. semanticscholar.org They are considered green solvents due to their low toxicity, biodegradability, and low cost. semanticscholar.org In one innovative approach, a DES formed from choline (B1196258) chloride and o-phenylenediamine serves as both the reaction medium and a reactant, streamlining the synthesis of benzimidazole derivatives. researchgate.net Other research has explored DES made from ZrOCl₂·8H₂O and urea (B33335) as an efficient and reusable catalytic system. researchgate.net

Ionic Liquids (ILs): Ionic liquids, such as [BMIM]HSO₄, have been used as green media for the synthesis of 2-substituted benzimidazole derivatives under microwave irradiation. mdpi.com

Green Catalysts: The use of eco-friendly catalysts is a cornerstone of green synthesis. Catalysts like zinc triflate, ceric ammonium (B1175870) nitrate, and the metal complex K₄[Fe(CN)₆] have been employed for the efficient, one-pot synthesis of benzimidazoles under mild conditions. chemmethod.com Aqueous boric acid has also been used as a convenient and effective catalyst for reactions at room temperature. chemmethod.com

| Methodology | Description | Advantages | Reference Example |

|---|---|---|---|

| Conventional Heating | Heating o-phenylenediamine with carboxylic acids, often in the presence of strong acids like HCl or polyphosphoric acid. | Well-established procedure. | Often requires long reaction times, high temperatures, and hazardous reagents. chemmethod.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to drive the reaction, often solvent-free. mdpi.com | Drastically reduced reaction times (5-10 minutes), high yields (86-99%), high selectivity, reduced waste. eurekaselect.commdpi.com | Synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃ as a catalyst under microwave irradiation. mdpi.com |

| Deep Eutectic Solvents (DES) | Using a DES as both the solvent and, in some cases, a reactant. researchgate.net | Environmentally benign, high yields (95-97%), simple work-up, reusable catalyst systems. researchgate.netresearchgate.net | Reaction of o-phenylenediamine with aldehydes in a DES of choline chloride and o-phenylenediamine. researchgate.net |

| Green Catalysis | Employing catalysts like aqueous boric acid, zinc triflate, or K₄[Fe(CN)₆] in benign solvents or solvent-free conditions. chemmethod.com | Mild reaction conditions, good to excellent yields, economical, and environmentally friendly. chemmethod.com | Condensation of o-phenylenediamine and an aldehyde using aqueous boric acid at room temperature. chemmethod.com |

Exploration of Biological Activities in Vitro Studies

Antimicrobial Activity Investigations

Derivatives of N-(1H-benzimidazol-2-ylmethyl)acetamide have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy and Spectrum of Activity

The antibacterial potential of benzimidazole (B57391) acetamide (B32628) derivatives has been evaluated against a variety of Gram-positive and Gram-negative bacteria. Studies on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed notable activity. For instance, certain derivatives exhibited inhibitory effects against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL, which was more effective than the standard chloramphenicol (B1208) in that particular study. benthamscience.com All tested compounds in this series also showed inhibitory activity against Pseudomonas aeruginosa at a MIC of 100 µg/mL. benthamscience.com

Another study focusing on benzimidazole-based acetamide derivatives identified several compounds as promising agents against Pseudomonas aeruginosa, exhibiting the same level of antibacterial activity as streptomycin (B1217042) with a MIC value of 125 μg/mL. researchgate.net Research has also shown that the presence of aromatic or heteroaromatic rings attached to the acetamide's amine group can enhance antibacterial action against both Gram-positive and Gram-negative bacteria. jetir.org

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Source(s) |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Escherichia coli | 50 | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Pseudomonas aeruginosa | 100 | benthamscience.com |

| Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | 125 | researchgate.net |

Antifungal Efficacy and Spectrum of Activity

The antifungal properties of this class of compounds are significant, with some studies suggesting they possess even higher antifungal than antibacterial activity. benthamscience.com A series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed high antifungal activity against several Candida species, including Candida albicans, Candida krusei, Candida glabrata, and Candida parapsilosis, when compared with the standard drug ketoconazole. benthamscience.com

Further investigations into other benzimidazole-based acetamide derivatives revealed potent activity against Candida krusei and Fusarium solani, with some compounds showing a MIC value of 125 μg/mL. researchgate.net N-alkylated benzimidazole derivatives have also demonstrated moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. nih.gov

| Derivative Class | Fungal Strain | MIC (µg/mL) | Source(s) |

| Benzimidazole-based acetamide derivatives | Candida krusei | 125 | researchgate.net |

| Benzimidazole-based acetamide derivatives | Fusarium solani | 125 | researchgate.net |

| N-alkylated-2-(phenyl)-1H-benzimidazole derivatives | Candida albicans | 64 | nih.gov |

| N-alkylated-2-(phenyl)-1H-benzimidazole derivatives | Aspergillus niger | 64 | nih.gov |

Antitubercular Activity Studies against Mycobacterium tuberculosis

The global health threat of tuberculosis has driven research into new effective agents. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov This highlights the potential of the benzimidazole acetamide scaffold as a foundation for developing new antitubercular drugs. Other novel benzimidazole derivatives have also shown excellent potency against the H37Rv strain, with some compounds displaying MIC values as low as 0.112 μM. nih.gov

Antiproliferative and Anticancer Activity Assessments

The benzimidazole scaffold is a cornerstone in the development of anticancer agents, and derivatives of this compound have been extensively evaluated for their ability to inhibit cancer cell growth. researchgate.net

Inhibition of Cancer Cell Lines (e.g., HepG2, MCF-7, A549)

In vitro studies have demonstrated the cytotoxic effects of benzimidazole acetamide derivatives against various human cancer cell lines. A study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides revealed high cytotoxicity against the breast cancer cell line MCF-7, with one derivative showing a half-maximal inhibitory concentration (IC50) of 0.0047 µM/ml. nih.gov

Other benzimidazole derivatives have shown potent activity against human lung carcinoma (A549) and liver carcinoma (HepG2) cell lines. journalagent.comjksus.org For example, one N-phenyl benzimidazole derivative exhibited an IC50 value of 15.85 µM against HepG2 cells. journalagent.com Another study found that a specific benzimidazole derivative had high cytotoxic activity against both A549 and HepG2 cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.orgresearchgate.net Novel benzimidazole–oxadiazole derivatives have also demonstrated significant efficacy, with one compound showing IC50 values of 0.3 µM against A549 cells and 0.5 µM against MCF-7 cells. nih.gov

| Derivative Class | Cell Line | Cancer Type | IC50 | Source(s) |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide | MCF-7 | Breast | 0.0047 µM/ml | nih.gov |

| Benzimidazole derivative (se-182) | HepG2 | Liver | 15.58 µM | jksus.orgresearchgate.net |

| Benzimidazole derivative (se-182) | A549 | Lung | 15.80 µM | jksus.orgresearchgate.net |

| N-phenyl benzimidazole derivative | HepG2 | Liver | 15.85 µM | journalagent.com |

| Benzimidazole–oxadiazole derivative (4r) | A549 | Lung | 0.3 µM | nih.gov |

| Benzimidazole–oxadiazole derivative (4r) | MCF-7 | Breast | 0.5 µM | nih.gov |

Modulatory Effects on Cellular Proliferation Pathways

The anticancer activity of benzimidazole derivatives is often linked to their ability to modulate key cellular pathways involved in proliferation and survival. One proposed mechanism is the inhibition of crucial enzymes necessary for microbial and cancer cell growth. For instance, certain antitubercular derivatives were found to inhibit vital mycobacterial enzymes such as isocitrate lyase. nih.gov In fungi, some benzimidazole derivatives are thought to target lanosterol (B1674476) 14α-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in the fungal cell membrane. acs.org

In cancer cells, the mechanisms are diverse. Some benzimidazole compounds function as tyrosine kinase inhibitors, targeting receptors like VEGFR2 that are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Other derivatives have been shown to arrest the cell cycle, preventing cancer cells from progressing through the division cycle. One study on a benzimidazole derivative, BMT-1, found that it inhibited T-cell proliferation by arresting the cell cycle in the G1 phase and interfering with H+/K+-ATPase activity. nih.govmdpi.com Docking studies have also suggested that some antimicrobial derivatives may bind to the active site of tRNA (guanine37-N1)-methyltransferase, interfering with protein synthesis. nuph.edu.ua

Anti-inflammatory Activity Profiling

The benzimidazole nucleus is a well-established scaffold in medicinal chemistry, known for conferring anti-inflammatory properties. nih.govnih.gov Derivatives of this compound are part of a broader class of compounds investigated for their ability to modulate inflammatory pathways. A primary mechanism for the anti-inflammatory action of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov

In studies focusing on neuroinflammation, certain benzimidazole-containing acetamide derivatives have demonstrated the ability to attenuate the inflammatory cascade. nih.govzu.ac.aedntb.gov.ua Research on models of ethanol-induced neurodegeneration showed that these compounds could reduce the elevated expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α), nuclear factor kappa B (NF-κB), and cyclooxygenase-2 (COX-2). nih.govdntb.gov.ua This suggests a direct modulatory effect on the cellular pathways that lead to inflammation in the nervous system.

Furthermore, recent research has identified microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) as a promising target for novel anti-inflammatory drugs. acs.org Novel benzimidazole derivatives have been developed as potent inhibitors of mPGES-1, an enzyme that works downstream of COX-2 to produce prostaglandin E2 (PGE2), a major pyretic and inflammatory prostanoid. acs.org The inhibition of this specific enzyme is considered a strategy for achieving anti-inflammatory effects with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). acs.org

| Compound Class | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole containing acetamide derivatives | Expression of TNF-α, NF-κB, COX-2 | Ameliorated ethanol-induced neuroinflammation | nih.govdntb.gov.ua |

| Novel Benzimidazole derivatives | Microsomal prostaglandin E2 synthase-1 (mPGES-1) | Potent inhibition with IC50 values in the nanomolar range | acs.org |

| General Benzimidazole derivatives | Cyclooxygenases (COXs) | Inhibition of enzyme activity | nih.gov |

Analgesic Properties and Related Research

The analgesic potential of benzimidazole derivatives, including those with acetamide structures, is often linked to their anti-inflammatory mechanisms. nih.gov By inhibiting key enzymes in the prostaglandin synthesis pathway, these compounds can reduce the sensitization of nociceptors, thereby alleviating pain. nih.govacs.org

Specific in vitro and in vivo studies have demonstrated the analgesic effects of benzimidazole derivatives. nih.gov For instance, certain derivatives have been shown to attenuate morphine-induced paradoxical pain, suggesting a complex interaction with pain signaling pathways beyond simple inflammation control. nih.govdntb.gov.ua The mechanism for this may involve the modulation of glial cells through Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), indicating a potential for treating neuropathic pain conditions. nih.gov

The development of selective mPGES-1 inhibitors from the benzimidazole class further underscores their potential as analgesics. acs.org By reducing the production of PGE2, a key mediator of inflammatory pain, these compounds represent a targeted approach to pain management. acs.org

| Compound/Derivative | Model/Target | Key Finding | Reference |

|---|---|---|---|

| N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl} acetamide | Morphine-induced paradoxical pain | Attenuated hyperalgesia and allodynia | nih.gov |

| Benzimidazole derivatives (General) | PPARγ-mediated inhibition of glial cells | Suggested mechanism for analgesic effects | nih.gov |

| Novel Benzimidazole derivatives | mPGES-1 Inhibition | Potential for treating inflammatory pain | acs.org |

Neuroprotective Activity Studies

Oxidative stress and neuroinflammation are recognized as significant contributors to the pathogenesis of neurodegenerative disorders. nih.govzu.ac.aedntb.gov.ua In vitro studies have explored the potential of benzimidazole-containing acetamide derivatives to counteract these processes. In models of ethanol-induced neurodegeneration, synthetic benzimidazole acetamide derivatives have shown neuroprotective effects. nih.govdntb.gov.ua These effects are attributed to the amelioration of oxidative stress and the suppression of neuroinflammatory markers. nih.govdntb.gov.ua

Related research on other benzimidazole structures, such as benzimidazole arylhydrazones, supports the neuroprotective potential of this chemical scaffold. researchgate.net In studies using SH-SY5Y cells subjected to hydrogen peroxide-induced oxidative stress, dihydroxy-substituted derivatives demonstrated significant neuroprotective and antioxidant activity. researchgate.net These findings suggest that the benzimidazole core can be functionalized to create potent neuroprotective agents.

| Compound Class | In Vitro Model | Observed Neuroprotective Effect | Reference |

|---|---|---|---|

| Benzimidazole containing acetamide derivatives | Ethanol-induced neurodegeneration | Ameliorated oxidative stress and neuroinflammation | nih.govdntb.gov.ua |

| Benzimidazole arylhydrazones | H2O2-induced oxidative stress in SH-SY5Y cells | Demonstrated robust neuroprotective and antioxidant activity | researchgate.net |

Enzyme Inhibition Studies (General)

The benzimidazole scaffold is a versatile inhibitor of various enzymes implicated in disease. As previously noted, significant research has focused on the inhibition of COX and mPGES-1 for anti-inflammatory and analgesic effects. nih.govacs.org Beyond these, in vitro studies have shown that benzimidazole derivatives can inhibit a range of other enzymes.

For example, certain N-benzyl-1H-benzimidazol-2-amine derivatives have been found to inhibit Leishmania mexicana arginase (LmARG), an enzyme crucial for the parasite's survival, highlighting a potential application in treating leishmaniasis. nih.gov Other studies have identified dihydrofolate reductase (DHFR) as a target for some benzimidazole derivatives, an enzyme relevant in both antimicrobial and anticancer therapies. nih.govacs.org Additionally, derivatives of thieno[2,3-d]pyrimidines incorporating both benzimidazole and acetamide moieties have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial agents. nuph.edu.uamdpi.com Some benzimidazole compounds have also shown slight inhibitory activity on microsomal ethoxyresorufin O-deethylase (EROD). nih.gov

| Enzyme Target | Compound Class | Therapeutic Relevance | Reference |

|---|---|---|---|

| Cyclooxygenases (COX) | General Benzimidazoles | Anti-inflammatory, Analgesic | nih.gov |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Novel Benzimidazoles | Anti-inflammatory, Analgesic | acs.org |

| Leishmania mexicana Arginase (LmARG) | N-benzyl-1H-benzimidazol-2-amine derivatives | Antiparasitic | nih.gov |

| Dihydrofolate Reductase (DHFR) | N,2,6-trisubstituted 1H-benzimidazoles | Antimicrobial, Anticancer | nih.gov |

| tRNA (Guanine37-N1)-methyltransferase (TrmD) | Benzimidazole-thienopyrimidine hybrids with acetamide moiety | Antibacterial | nuph.edu.uamdpi.com |

Antioxidant Activity Investigations

The capacity of benzimidazole derivatives to counteract oxidative stress is a frequently reported biological activity. Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is implicated in numerous diseases. nih.govdntb.gov.ua

In vitro antioxidant assays are commonly used to screen the potential of new compounds. Various benzimidazole derivatives have demonstrated significant antioxidant activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests. nih.govmdpi.com Studies have also measured the ability of these compounds to inhibit lipid peroxidation (LPO), a key process in oxidative cell damage. nih.gov For instance, certain 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives showed LPO inhibitory activity ranging from 15-57%. nih.gov The neuroprotective effects of some benzimidazole acetamides are directly linked to their ability to bolster impaired antioxidant enzyme systems and reduce oxidative stress. nih.govdntb.gov.ua

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole containing acetamide derivatives | Cellular models of neurodegeneration | Ameliorated oxidative stress and impaired antioxidant enzymes | nih.govdntb.gov.ua |

| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives | Lipid Peroxidation (LPO) Inhibition | Inhibitory activity up to 57% | nih.gov |

| 1H-benzimidazole-2-yl hydrazones | DPPH and ABTS radical scavenging | Effective radical scavengers | nih.gov |

| General Benzimidazole derivatives | DPPH radical scavenging | Demonstrated significant antioxidant potential | mdpi.comorientjchem.org |

Mechanistic Insights into Biological Action

Molecular Target Identification and Validation

The therapeutic potential of benzimidazole (B57391) derivatives, including N-(1H-benzimidazol-2-ylmethyl)acetamide, stems from their ability to interact with and modulate the function of several key molecular targets. These interactions are fundamental to their observed biological effects.

Interaction with Ribosomal RNA Subunits (e.g., 16S subunit)

The ribosome, a critical component of the cellular protein synthesis machinery, is a known target for various antimicrobial agents. The 16S ribosomal RNA (rRNA) subunit, in particular, plays a crucial role in the decoding of genetic information. While direct studies on this compound are not extensively documented, research on related benzimidazole derivatives suggests a potential interaction with the 16S rRNA subunit.

In a study focused on novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, which incorporate an acetamide (B32628) substituent, molecular docking simulations were conducted to elucidate their mechanism of antimicrobial action. These studies explored the binding of these compounds to the active site of the 16S subunit of ribosomal RNA, a proven target for aminoglycoside antibiotics. nuph.edu.ua This suggests that the benzimidazole scaffold, a core component of this compound, has the potential to interact with this ribosomal subunit, thereby interfering with bacterial protein synthesis.

Inhibition of Methyltransferases (e.g., tRNA (Guanine37-N1)-methyltransferase (TrmD))

Transfer RNA (tRNA) methyltransferases are essential enzymes in bacteria, playing a vital role in the maturation of tRNA and, consequently, in protein synthesis. The enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD) is a particularly attractive target for the development of new antibiotics due to its conservation and essentiality in many pathogenic bacteria.

Research into the antimicrobial mechanism of benzimidazole derivatives has pointed towards the inhibition of TrmD. In the same study involving 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide groups, molecular docking studies were performed against TrmD. nuph.edu.ua The findings indicated that the most active antimicrobial compound in the series also exhibited the strongest binding affinity towards the active site of TrmD. nuph.edu.ua This highlights the potential of benzimidazole-containing compounds, including this compound, to act as inhibitors of this crucial bacterial enzyme.

Modulation of Protein Kinases

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is often implicated in diseases such as cancer, making them important therapeutic targets. The benzimidazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.

Several studies have demonstrated the potential of benzimidazole derivatives to modulate the activity of various protein kinases. For instance, N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide, a close structural analog of this compound, has been synthesized and investigated in the context of developing new anticancer agents targeting protein kinases like EGFR. nih.gov Furthermore, a series of 2-amidobenzimidazole derivatives have been identified as new inhibitors of protein kinase CK1 Delta, with some compounds exhibiting inhibitory activity in the low micromolar range. mdpi.com The benzimidazole core is also present in inhibitors of other kinases, such as PIM-1, where N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have shown pro-apoptotic activity. mdpi.com These findings collectively suggest that this compound may also exert its biological effects through the modulation of protein kinase activity.

| Benzimidazole Derivative Class | Target Kinase | Observed Effect |

| N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide | EGFR | Potential inhibition |

| 2-Amidobenzimidazoles | CK1 Delta | Inhibition in the low micromolar range mdpi.com |

| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles | PIM-1 | Pro-apoptotic activity through inhibition mdpi.com |

Interaction with Nucleic Acids (DNA Intercalation, Alkylation, DNA Binding Behavior)

The interaction with DNA represents a significant mechanism of action for many therapeutic agents, particularly in the realm of anticancer and antimicrobial chemotherapy. Benzimidazole derivatives have been shown to interact with DNA through various modes, including intercalation and groove binding.

The planar structure of the benzimidazole ring is conducive to intercalation between the base pairs of the DNA double helix. Studies have shown that the binding mode of benzimidazole compounds to DNA can vary from intercalation to groove-binding, depending on the specific structure and the number of benzimidazole rings. nih.gov Furthermore, the hybridization of the benzimidazole scaffold with other moieties, such as 1,2,3-triazole, has been explored to develop ligands that selectively bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov Some benzimidazole-triazole hybrids have been recognized as anti-proliferative agents that intercalate into the minor grooves of DNA. nih.gov This body of evidence suggests that this compound, by virtue of its benzimidazole core, may also possess the ability to interact with nucleic acids.

Enzyme Modulation (e.g., Topoisomerases, Dihydrofolate Reductase, α-glucosidase, Dipeptidyl Peptidase 4, Tyrosinase)

Beyond protein kinases and methyltransferases, benzimidazole derivatives have been found to modulate the activity of a variety of other enzymes. One such enzyme is Dihydrofolate Reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. DHFR is a well-established target for both antimicrobial and anticancer therapies. In a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, molecular docking simulations identified DHFR as a promising target. acs.org The study highlighted that these compounds could confer both antibacterial and antitumor effects through the inhibition of this enzyme. nih.gov

While direct evidence for the interaction of this compound with topoisomerases, α-glucosidase, dipeptidyl peptidase 4, or tyrosinase is limited in the reviewed literature, the broad enzymatic inhibitory profile of the benzimidazole class suggests that these could be potential areas for future investigation.

Interaction with Receptors (e.g., PPARγ, Bradykinin B1 Receptor, Cannabinoid Receptors, TRPV1)

Cellular Pathway Modulation

The benzimidazole scaffold, a key feature of this compound, is recognized for its ability to interact with various biological targets, leading to the modulation of critical cellular pathways. Research into this class of compounds has illuminated their capacity to induce programmed cell death in cancerous cells, inhibit vital signaling cascades, and alter the expression of inflammatory molecules.

Apoptosis Induction Mechanisms in Cancer Cells

Derivatives of benzimidazole have been identified as potent inducers of apoptosis, a form of programmed cell death that is essential for eliminating cancerous cells. jksus.org The mechanisms underlying this pro-apoptotic activity are multifaceted and often involve the intrinsic and extrinsic apoptotic pathways.

Studies on structurally related N-substituted benzamides have shown that these compounds can trigger apoptosis in cancer cell lines, such as the human promyelocytic leukemia cell line HL60. nih.govnih.gov This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates caspase-9. nih.govnih.gov The activation of caspase-9, an initiator caspase, sets off a cascade of effector caspases that dismantle the cell. The significance of this pathway is highlighted by the finding that inhibitors of caspase-9 can block the induced apoptosis. nih.govnih.gov

Furthermore, the role of the B-cell lymphoma-2 (Bcl-2) family of proteins is crucial. jksus.org Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit apoptosis induced by benzamide (B126) derivatives, indicating that the compound's action is upstream of Bcl-2's regulatory function. nih.govnih.gov An increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2 is a common indicator of the induction of apoptosis. jksus.org

Interestingly, the induction of apoptosis by some benzamide derivatives appears to be independent of the tumor suppressor protein p53. nih.govnih.gov While p53 can be induced by these compounds in certain cell lines, apoptosis and an associated G2/M cell cycle block still occur in p53-deficient cells, suggesting that the compound can bypass this common apoptotic checkpoint. nih.govnih.gov

| Mechanism | Observation in Benzimidazole Derivatives | Key Proteins Involved | Reference |

|---|---|---|---|

| Cytochrome c Release | Release from mitochondria into the cytosol is induced. | Cytochrome c | nih.govnih.gov |

| Caspase Activation | Activation of initiator caspase-9 is a key step. | Caspase-9, Effector Caspases | nih.govnih.gov |

| Bcl-2 Family Modulation | Overexpression of Bcl-2 inhibits apoptosis, indicating the pathway is regulated by this protein family. | Bcl-2, BAX | jksus.orgnih.govnih.gov |

| p53-Independence | Apoptosis can be induced in cells lacking functional p53. | p53 | nih.govnih.gov |

Inhibition of Key Signaling Pathways

The biological activity of benzimidazole derivatives extends to the modulation of crucial intracellular signaling pathways that are often dysregulated in diseases like cancer. Research has demonstrated that metal complexes of 1H-benzimidazole-2-yl hydrazones, which are structurally related to this compound, can modulate key kinase signaling pathways. nih.gov

One prominent mechanism identified is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov This pathway is vital for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. Its inhibition has been noted as a significant factor in the antileukemic activity of certain benzimidazole complexes. nih.gov

Influence on Pro-inflammatory Mediators (e.g., TNF-α)

This compound and related compounds have demonstrated the ability to modulate the body's inflammatory response by influencing the production of pro-inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. mdpi.com Continuous administration of certain drugs can lead to an increased expression of pro-inflammatory mediators like TNF-α. frontiersin.org

Studies on various acetamide and benzimidazole derivatives have shown a potent anti-inflammatory effect, which is attributed to the suppression of these mediators. frontiersin.orgnih.gov For instance, certain novel acetamide derivatives of 2-aminobenzimidazole (B67599) have been found to attenuate the transcript levels of TNF-α, interleukin-1β (IL-1β), and IL-17. nih.gov Another benzimidazole derivative demonstrated the ability to downregulate the mRNA expression of TNF-α, cyclooxygenase-2 (COX-2), IL-6, and IL-1β. nih.gov This suppression of pro-inflammatory cytokines suggests a significant therapeutic potential for controlling inflammatory conditions. nih.govnih.gov

| Pro-inflammatory Mediator | Effect of Benzimidazole Derivatives | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of mRNA expression and transcript levels. | frontiersin.orgnih.govnih.gov |

| Interleukin-1β (IL-1β) | Downregulation of mRNA expression and transcript levels. | nih.govnih.gov |

| Interleukin-6 (IL-6) | Downregulation of mRNA expression. | nih.gov |

| Interleukin-17 (IL-17) | Attenuation of transcript levels. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Downregulation of mRNA expression. | nih.gov |

Structure-Based Rational Drug Design Principles

The benzimidazole ring system is a valuable pharmacophore in drug discovery due to its versatile biological activities. nih.gov The design of novel therapeutic agents based on this scaffold, including this compound, relies on established structure-activity relationship (SAR) principles.

SAR studies have indicated that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring are critical for its biological activities. nih.govdiva-portal.org The N-1 position, in particular, can significantly enhance anticancer activity when substituted with various groups. nih.govdiva-portal.org This principle guides the synthesis of N-substituted benzimidazoles to optimize their therapeutic efficacy. acs.org

The synthesis of these compounds often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. diva-portal.org Subsequently, N-alkylation can introduce substituents at the N-1 position. diva-portal.org The rational design of these molecules aims to create compounds that can effectively interact with specific biological targets, leading to desired pharmacological effects, such as the dual inhibition of microbial and cancer cell proliferation. nih.gov This approach is particularly beneficial for cancer patients who have weakened immune systems and are susceptible to microbial infections. nih.govacs.org

Structure Activity Relationship Sar Studies

Impact of Substituents on the Benzimidazole (B57391) Ring System

The benzimidazole core is a primary determinant of the biological activity of this class of compounds, and substitutions on this bicyclic system can dramatically alter their pharmacological profile. The positions amenable to substitution, namely the N1, C2, C5, and C6 positions, have been extensively studied to understand their role in modulating activity. nih.gov

The nature and position of substituents on the benzimidazole ring play a pivotal role in defining the anti-inflammatory potency of N-(1H-benzimidazol-2-ylmethyl)acetamide analogs. Research has shown that both the electronic properties (electron-donating or electron-withdrawing) and the location of these substituents can lead to significant variations in activity.

For instance, studies on related benzimidazole derivatives have indicated that the introduction of an electron-withdrawing nitro group at the 6-position can result in higher anti-inflammatory activity compared to other substitutions. nih.gov Conversely, the presence of electron-donating groups at the same position has been associated with lower potency. nih.gov In one study, a compound featuring an electron-releasing methoxy (B1213986) group at the 6-position demonstrated strong anti-inflammatory effects. nih.gov However, in a different series of compounds, the incorporation of electron-withdrawing groups at the 6-position was found to diminish anti-inflammatory activity. nih.gov

In analogs where the acetamide (B32628) moiety is replaced by a substituted aniline (B41778), the electronic nature of the substituent on the aniline ring also impacts activity. A meta-chloro or para-methoxy group on the aniline ring of N-(1H-benzimidazol-2-ylmethyl)aniline derivatives resulted in potent anti-inflammatory activity. nih.gov

The following table summarizes the influence of various substituents on the benzimidazole ring on the anti-inflammatory activity of related compounds.

| Position of Substitution | Substituent | Electronic Nature | Effect on Anti-inflammatory Activity | Reference |

| 6 | Nitro (NO₂) | Electron-withdrawing | Increased activity | nih.gov |

| 6 | Methoxy (OCH₃) | Electron-donating | Increased activity in some series | nih.gov |

| 6 | General electron-donating groups | Electron-donating | Decreased potency | nih.gov |

| 6 | General electron-withdrawing groups | Electron-withdrawing | Decreased activity in some series | nih.gov |

Substitutions at the N1 and C2 positions of the benzimidazole ring are critical for modulating the biological activity of this compound and its analogs.

N1 Position: Alkylation or arylation at the N1 position has been shown to be a viable strategy for enhancing anti-inflammatory activity. For example, the introduction of a benzyl (B1604629) group at the N1 position has been reported to boost the anti-inflammatory action of certain benzimidazole derivatives. nih.gov Furthermore, the substitution of various heterocyclic rings at the N1 position has been linked to effective anti-inflammatory effects. nih.gov In one instance, a 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivative showed significant anti-inflammatory activity. nih.gov

C2 Position: The C2 position, which in the parent compound is occupied by the methylacetamide group, is a key site for modification. The nature of the substituent at this position directly influences the compound's interaction with biological targets. For example, replacing an amino group with a methylene (B1212753) group at the C2 position in a series of 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazoles led to a significant reduction in anti-inflammatory activity, underscoring the importance of the functionality at this position. nih.gov In another study, the activity of 1,2,6-trisubstituted benzimidazoles was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole ring. nih.gov

The table below provides examples of how N1 and C2 substitutions affect the anti-inflammatory activity of benzimidazole derivatives.

| Position of Substitution | Substituent Type | Specific Example | Effect on Anti-inflammatory Activity | Reference |

| N1 | Alkyl | Benzyl group | Enhanced activity | nih.gov |

| N1 | Heterocyclic | Pyrazol-3-one derivative | Significant activity | nih.gov |

| C2 | Linker Length | Shorter linker to a carboxyl group | Increased activity | nih.gov |

| C2 | Functional Group | Amino group vs. Methylene group | Amino group crucial for activity | nih.gov |

Effects of Modifications at the Acetamide Linker

The acetamide linker in this compound is not merely a spacer but an active component of the pharmacophore. Modifications to this linker, including substitutions on the amide nitrogen and the α-carbon, can significantly affect the biological properties of the molecule.

While specific studies on the N-alkylation or N-arylation of the amide nitrogen in this compound are not extensively detailed in the provided search results, related studies on similar scaffolds provide valuable insights. For instance, in a series of N-[(1H-benzimidazol-2-yl)methyl]aniline derivatives, where the acetamide is replaced by an aniline, the nature of the aniline ring and its substituents directly impacts anti-inflammatory activity. nih.gov This suggests that the group attached to the nitrogen of the linker plays a crucial role in the molecule's interaction with its biological target. It can be inferred that N-alkylation or N-arylation of the acetamide nitrogen would likely alter the compound's steric and electronic properties, thereby influencing its activity.

The α-carbon of the acetamide moiety presents another strategic point for modification to modulate biological activity. In a study of benzimidazole derivatives linked to an oxadiazole through a thioacetamide (B46855) linker, the thioacetamide group was found to be essential for anti-inflammatory activity. nih.gov This highlights the importance of the structure of the two-carbon linker. While direct studies on substitutions at the α-carbon of this compound were not found in the provided results, research on other alpha-substituted acetamide derivatives of benzimidazoles could provide further understanding. For example, the synthesis of 2-substituted alpha-methyl-5-benzimidazoleacetic acids has been described, although these particular compounds were not effective in reducing carrageenan-induced edema in rat paws. nih.gov

Correlation of Physicochemical Properties (e.g., Lipophilicity) with Biological Activity

In the context of benzimidazole-based anti-inflammatory agents, a direct correlation between lipophilicity and activity has been observed in some cases. For instance, one study found that a 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivative with a higher log P value also exhibited greater anti-inflammatory activity. nih.gov This suggests that for this particular series, increased lipophilicity may facilitate better membrane permeability and access to the target enzyme or receptor.

However, the relationship between lipophilicity and biological activity is not always linear and can be complex. While a certain degree of lipophilicity is necessary for a compound to traverse biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can reduce efficacy and increase toxicity. Therefore, optimizing the lipophilicity of this compound analogs is a critical aspect of designing effective and safe therapeutic agents.

The following table illustrates the observed relationship between lipophilicity and anti-inflammatory activity in a specific series of benzimidazole derivatives.

| Compound Series | Observation | Implication | Reference |

| 1-Substituted benzimidazole-pyrazolones | Higher log P value correlated with higher anti-inflammatory activity | Increased lipophilicity may enhance target engagement | nih.gov |

Stereochemical Considerations in Modulating Activity

The introduction of chirality into a drug molecule is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. For benzimidazole derivatives, including compounds structurally related to this compound, the spatial arrangement of substituents can profoundly influence their interaction with biological targets. Although specific stereochemical studies on this compound are not extensively documented in publicly available literature, the principles of stereoselectivity observed in analogous benzimidazole compounds provide valuable insights.

Chirality in 2-substituted benzimidazoles can arise from a stereogenic center in the side chain. The differential biological activity between enantiomers often stems from their distinct binding affinities to chiral biological macromolecules, such as enzymes and receptors. One enantiomer may fit optimally into the binding site of a target protein, leading to a potent therapeutic effect, while the other enantiomer may have a weaker interaction or even interact with a different target, potentially causing off-target effects.

A pertinent example that illustrates the importance of stereochemistry in the biological activity of benzimidazole derivatives is the case of a racemic benzimidazole derivative known as BRP7, which has been identified as an inhibitor of leukotriene biosynthesis. A study involving the chromatographic separation of its enantiomers allowed for the individual evaluation of their biological activity. nih.gov

The study revealed that both the (R)- and (S)-enantiomers of BRP7 contribute to the inhibition of leukotriene biosynthesis. However, a noticeable difference in their potency was observed. The (R)-enantiomer displayed a slightly higher inhibitory activity compared to the (S)-enantiomer. This difference, although not dramatic in this particular case, underscores the principle that stereochemistry can modulate the biological activity of benzimidazole derivatives. nih.gov

The data from the study on the enantiomers of the benzimidazole derivative BRP7 is summarized in the table below.

Table 1: Biological Activity of BRP7 Enantiomers

| Enantiomer | IC50 (μM) |

|---|---|

| (R)-BRP7 | 0.18 |

This data demonstrates that even subtle differences in the three-dimensional arrangement of atoms can lead to measurable variations in biological efficacy. For the development of new therapeutic agents based on the benzimidazole scaffold, a thorough investigation of the stereochemical aspects is therefore crucial. The synthesis and evaluation of individual enantiomers are essential to identify the more active and potentially less toxic stereoisomer, leading to the development of safer and more effective drugs.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Molecular docking studies on N-(1H-benzimidazol-2-ylmethyl)acetamide and its close structural analogs have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern molecular recognition. These studies have explored a range of protein targets implicated in various diseases. For instance, derivatives of this compound have been docked into the active sites of enzymes such as cyclin-dependent kinase-8 (CDK8), a target in colon cancer, and tRNA (guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotics. nuph.edu.uanih.gov

In a study involving 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides, docking simulations revealed putative binding modes within the active site of CDK8. nih.gov Similarly, derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one containing an acetamide (B32628) moiety showed favorable binding activity towards the active site of TrmD. nuph.edu.uaresearchgate.net These analyses help to visualize how the benzimidazole (B57391) core, the acetamide side chain, and the methyl linker of the parent compound could orient themselves within a protein's binding pocket to engage with key amino acid residues.

The table below summarizes findings from docking studies on compounds structurally related to this compound, highlighting the diverse range of biological targets for this class of molecules.

| Derivative Class | Biological Target | Key Findings |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Cyclin-dependent kinase-8 (CDK8) | Potent anticancer derivatives showed significant interactions and a putative binding mode within the CDK8 active site, suggesting a potential mechanism for treating colon cancer. nih.gov |

| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide | tRNA (guanine37-N1)-methyltransferase (TrmD) | The most active antimicrobial compound also demonstrated the best binding activity towards the TrmD active site, indicating this enzyme as a likely target for its antibacterial action. nuph.edu.uaresearchgate.net |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Dihydrofolate reductase (DHFR) from S. aureus | The most potent antibacterial compound formed a stable complex with DHFR, interacting with key amino acid residues like Ala7, Leu28, and Val31, which are crucial for inhibitor binding. acs.org |

| N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide Analogues | MCF-7 Cell Line Target (unspecified) | Docking studies were performed to correlate with in vitro anticancer activity against MCF-7 breast cancer cells, with one derivative showing a good docking score of -60.37, suggesting a strong potential for therapeutic application. ijsrst.com |

| 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester | Not specified in abstract | Quantum mechanical calculations and molecular modeling were performed, indicating a strong basis for understanding its structural and electronic properties which underpin its biological activity. nih.gov |

A primary goal of molecular docking is to predict the binding affinity between a ligand and a protein, which is often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net These scores are used to rank potential drug candidates. Beyond predicting affinity, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-protein complex.

For benzimidazole derivatives, key interactions typically include:

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the oxygen and nitrogen atoms of the acetamide group are potential hydrogen bond donors and acceptors. These interactions with polar amino acid residues (e.g., Asp, Asn, Ser, Thr) are often critical for binding specificity and affinity. acs.orgnih.gov For example, in a study on N,2,6-trisubstituted 1H-benzimidazole derivatives targeting DHFR, specific hydrogen bonds were formed with residues like ASN18 and THR121. nih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues such as Leu, Val, Ile, Phe, and Trp. acs.orgnih.gov These interactions are crucial for anchoring the ligand within the often-hydrophobic binding pockets of enzymes and receptors. acs.org

Electrostatic Interactions: The distribution of charge within the molecule can lead to favorable electrostatic interactions with charged residues in the protein's active site. nih.gov

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. nih.govnih.gov These calculations provide a fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties.

The electronic properties of this compound are key determinants of its chemical reactivity and ability to participate in intermolecular interactions.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive. For benzimidazole derivatives, these calculations help to understand their electron-donating and accepting capabilities, which are crucial for forming charge-transfer complexes and interacting with biological targets. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrostatic properties. researchgate.net Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the carbonyl oxygen and the imidazole (B134444) nitrogen atoms, highlighting them as key sites for hydrogen bonding with protein receptors. researchgate.net

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation.

Conformational Analysis: This involves identifying the stable, low-energy conformations (rotamers) of the molecule. The acetamide bond can exist in cis (E) and trans (Z) configurations, and rotation around the single bonds in the linker allows the molecule to adopt various shapes. scielo.br DFT calculations can predict the relative energies of these different conformations, helping to identify the most probable shape of the molecule in solution or when bound to a receptor. scielo.brscielo.br

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. In the context of drug design, an MD simulation of the ligand-protein complex obtained from docking can assess its stability. nih.gov By simulating the movements of all atoms in the system, researchers can verify if the key interactions (like hydrogen bonds) are maintained over time, providing greater confidence in the predicted binding mode. researchgate.net

In Silico ADMET Prediction for Drug-Likeness Assessment (Theoretical Frameworks)

Before a compound can be considered a viable drug candidate, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. semanticscholar.orgnih.gov

The assessment of "drug-likeness" is often guided by established rules and theoretical frameworks, such as Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

A molecular weight (MW) of ≤ 500 Da

A logarithm of the partition coefficient (logP) of ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

Computational models can predict these and other physicochemical properties, such as topological polar surface area (TPSA), which is correlated with drug absorption and transport. researchgate.net Studies on various benzimidazole derivatives have shown that they often possess good ADMET profiles and comply with Lipinski's rules, suggesting they have the potential for good oral bioavailability and are promising scaffolds for further drug development. nih.govnih.govrsc.org

The table below illustrates a typical set of parameters evaluated during an in silico ADMET assessment for a hypothetical compound similar to this compound.

| Property | Predicted Value/Assessment | Significance for Drug-Likeness |

| Molecular Weight (MW) | < 500 g/mol | Influences absorption and diffusion; compliance with Lipinski's rule. |

| LogP (Octanol-Water Partition Coefficient) | < 5 | Measures lipophilicity; affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Number of O-H and N-H bonds; impacts membrane permeability and target binding. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Number of N and O atoms; influences solubility and binding affinity. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts transport properties, including blood-brain barrier penetration and oral absorption. |

| Number of Rotatable Bonds | < 10 | Relates to conformational flexibility and oral bioavailability. |

| Lipinski's Rule of Five Violations | 0 or 1 | A low number of violations indicates a higher probability of being an orally active drug. mdpi.com |

Advanced Research Techniques and Methodologies

Spectroscopic Characterization in Academic Research (IR, NMR, Mass Spectrometry)

A comprehensive search for spectroscopic data for N-(1H-benzimidazol-2-ylmethyl)acetamide yielded no specific infrared (IR), nuclear magnetic resonance (NMR), or mass spectrometry (MS) spectra or detailed peak analyses in peer-reviewed scientific literature. While numerous studies detail the spectroscopic characterization of various benzimidazole (B57391) derivatives, the specific data for the title compound remains unpublished or inaccessible. This lack of fundamental characterization data is a significant impediment to its further study and validation.

X-ray Crystallography for Precise Structural Elucidation of Compounds and Their Complexes

There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles is not available. The precise three-dimensional arrangement of the molecule and its potential intermolecular interactions, which are crucial for understanding its physical and biological properties, remain undetermined.

Biochemical and Cell-Based Assays for Quantitative Activity Evaluation (e.g., MIC, IC50)

Quantitative biological activity data, such as Minimum Inhibitory Concentration (MIC) values for antimicrobial activity or half-maximal inhibitory concentration (IC50) values for cytotoxic or enzymatic activity, are not available for this compound in the public domain. Although the benzimidazole scaffold is known to be a component of many biologically active compounds, the specific efficacy of this derivative against any biological target has not been reported.

Development and Utilization of In Vitro Disease Models for Specific Biological Investigations

There is no documented use of this compound in any specific in vitro disease models. Research on its effects on cell lines related to cancer, neurodegenerative diseases, or infectious diseases has not been published. Therefore, its potential therapeutic applications and mechanisms of action in a biological context are currently unknown.

Future Perspectives and Research Gaps

Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity

The development of new therapeutic agents is an ongoing endeavor, and the synthesis of novel analogs of N-(1H-benzimidazol-2-ylmethyl)acetamide with improved biological activity is a primary focus. researchgate.netnih.govtsijournals.com The benzimidazole (B57391) core offers a versatile scaffold for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.govrsc.org

Recent research has demonstrated that strategic modifications to the benzimidazole structure can lead to compounds with enhanced potency and selectivity. For instance, the synthesis of N-substituted benzimidazole derivatives has been a successful strategy in developing new bioactive substances. tsijournals.com This involves the condensation of o-phenylenediamines with various carboxylic acids or aldehydes, followed by N-alkylation to introduce diverse functional groups. nih.govrsc.org

A key strategy in the design of novel analogs is the principle of molecular hybridization, where the benzimidazole scaffold is combined with other pharmacologically active moieties. nih.gov This approach has the potential to create hybrid compounds with synergistic or additive effects, broader activity spectra, and a reduced likelihood of drug resistance. nih.gov For example, the hybridization of the benzimidazole nucleus with moieties found in established antifungal agents has been explored to enhance antimicrobial activity. nih.gov

The following table summarizes some examples of synthesized benzimidazole derivatives and their observed biological activities, highlighting the potential for further analog development.

| Compound/Derivative Class | Synthetic Approach | Key Findings | Reference |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Reaction of N-(1H-benzimidazol-2-yl)-2-chloroacetamide with substituted 2-mercapto heterocyclic rings. | Showed notable antifungal activity, with some compounds being more effective against certain bacterial strains than standard drugs. | researchgate.netbenthamscience.com |

| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide (B32628) substituents | Targeted modification of the parent thienopyrimidine scaffold. | Resulted in compounds with better antimicrobial activity than the reference drug Streptomycin (B1217042). | nuph.edu.ua |

| N,2,6-Trisubstituted 1H-benzimidazole derivatives | Sodium metabisulfite (B1197395) catalyzed condensation followed by N-alkylation. | Discovered potent antibacterial compounds against MSSA and MRSA, as well as compounds with significant anticancer activity. | nih.govrsc.org |

| Benzimidazole hybrids | Hybridization of the benzimidazole nucleus with other essential moieties. | Resulted in compounds with excellent activity against Candida albicans and Cryptococcus neoformans. | nih.gov |

Future efforts in this area should focus on creating diverse libraries of this compound analogs and employing high-throughput screening methods to identify lead compounds with superior therapeutic profiles.

Comprehensive Elucidation of Undetermined Molecular Targets and Pathways

While the biological activities of benzimidazole derivatives are well-documented, the precise molecular targets and signaling pathways for many of these compounds, including this compound, remain to be fully elucidated. Identifying these targets is crucial for understanding the mechanism of action, predicting potential side effects, and discovering new therapeutic applications.

Initial studies on related benzimidazole compounds have pointed towards several potential targets. For example, some derivatives have been found to interact with tRNA (guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacteria, suggesting a mechanism for their antimicrobial activity. nuph.edu.ua Other studies have implicated dihydrofolate reductase (DHFR) as a potential target for both antimicrobial and anticancer activities of certain benzimidazole scaffolds. acs.org The structural resemblance of the benzimidazole moiety to purine (B94841) bases suggests that these compounds may interfere with nucleic acid and protein synthesis in microbial cells. nih.gov

To comprehensively map the molecular interactions of this compound, a combination of experimental and computational approaches is necessary. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify binding partners and affected cellular pathways. A deeper understanding of these interactions will be instrumental in the rational design of more potent and selective analogs.

Application of Advanced Computational Methods for Rational Scaffold Optimization

In recent years, computational methods have become indispensable tools in drug discovery and development. For the this compound scaffold, advanced computational techniques can be applied for rational optimization to enhance its therapeutic potential.

Molecular docking is a widely used computational method to predict the binding affinity and orientation of a ligand to its target protein. nuph.edu.ua This technique has been successfully used to study the interaction of benzimidazole derivatives with potential targets like tRNA (guanine37-N1)-methyltransferase and DHFR. nuph.edu.uaacs.org The insights gained from docking studies can guide the design of new analogs with improved binding characteristics.

Beyond molecular docking, other computational approaches such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be employed. QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the activity of novel, unsynthesized analogs. Pharmacophore modeling helps in identifying the essential structural features required for biological activity, which can then be used to design new molecules with desired properties. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can predict the pharmacokinetic and toxicological properties of designed compounds, helping to prioritize the most promising candidates for synthesis and experimental testing. rsc.org

Exploration of New Therapeutic Indications Based on Mechanistic Insights

A thorough understanding of the molecular mechanisms of this compound can open doors to new therapeutic applications beyond its currently known activities. The broad pharmacological profile of the benzimidazole class of compounds, which includes antimicrobial, anticancer, and anti-inflammatory effects, suggests that this compound and its analogs may have untapped therapeutic potential. researchgate.net

For example, if a specific analog is found to selectively inhibit a kinase involved in a particular cancer pathway, it could be developed as a targeted anticancer agent. Similarly, if a derivative demonstrates potent inhibition of an inflammatory mediator, it could be explored for the treatment of inflammatory diseases. The structural and in vitro cytotoxicity studies of metal complexes of a related compound, (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, have shown potential anticancer activity, indicating a promising avenue for exploration. nih.gov Additionally, certain N-benzyl-1H-benzimidazol-2-amine derivatives have shown in vitro activity against various Leishmania species, suggesting a potential application in treating leishmaniasis. nih.gov

By systematically investigating the mechanistic underpinnings of the biological effects of this compound, researchers can identify novel therapeutic opportunities and expand its clinical utility.

Development of Advanced In Vitro Models for Translational Research